Olorofim

Catalog No.
S527707
CAS No.
1928707-56-5
M.F
C28H27FN6O2
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olorofim

CAS Number

1928707-56-5

Product Name

Olorofim

IUPAC Name

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide

Molecular Formula

C28H27FN6O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37)

InChI Key

SUFPWYYDCOKDLL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

F-901318; F901318; F 901318; Olorofim

Canonical SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

Description

The exact mass of the compound Olorofim is 498.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Olorofim is a novel investigational antifungal agent classified as an orotomide. It primarily targets the enzyme dihydroorotate dehydrogenase (DHODH), which is essential in the de novo synthesis of pyrimidines, including uridine-5′-monophosphate and uridine-5′-triphosphate. These pyrimidines are crucial for DNA and RNA synthesis, making Olorofim a significant player in inhibiting fungal growth, particularly against resistant strains like Aspergillus fumigatus .

Olorofim acts as a reversible inhibitor of DHODH, catalyzing the oxidation of dihydroorotate to orotate. This inhibition disrupts the production of pyrimidines, leading to reduced levels of uridine-5′-monophosphate and uridine-5′-triphosphate. The subsequent decrease in these nucleotides affects various cellular processes, including DNA replication and cell cycle regulation. The drug's action results in significant morphological changes in fungal cells, such as increased hyphal septation and vacuolar volume alterations .

Olorofim exhibits potent antifungal activity against a range of filamentous fungi, particularly those resistant to azole treatments. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.125 mg/L for wild-type strains of Aspergillus fumigatus. It has also shown efficacy against various dermatophytes and other filamentous fungi . The drug's mechanism leads to cell cycle arrest and morphological changes in fungal cells, contributing to its antifungal properties .

The synthesis of Olorofim involves multiple steps that facilitate the creation of its complex structure. Although specific synthetic pathways are not detailed in the provided literature, it is known that Olorofim is formulated in a β-hydroxypropyl-cyclodextrin vehicle due to its low solubility in water. This formulation aids in its administration during clinical trials .

Olorofim is primarily under investigation for treating invasive fungal infections, especially those caused by azole-resistant strains. Its unique mechanism of action makes it a promising candidate for addressing therapeutic gaps in antifungal treatments. Clinical trials are ongoing to evaluate its efficacy and safety profile .

Olorofim is metabolized by several cytochrome P450 isoenzymes, particularly CYP3A4, which raises concerns regarding potential drug-drug interactions. Studies have indicated that Olorofim can increase the plasma concentrations of other medications metabolized by these enzymes, necessitating careful monitoring when co-administered with other drugs .

Olorofim belongs to a unique class of antifungal agents that inhibit pyrimidine biosynthesis via DHODH inhibition. Here’s a comparison with other similar compounds:

CompoundMechanism of ActionUnique Features
AnidulafunginInhibits β-1,3-D-glucan synthaseEffective against Candida species
MicafunginInhibits β-1,3-D-glucan synthaseBroad-spectrum activity against fungi
CaspofunginInhibits β-1,3-D-glucan synthaseFirst echinocandin approved for clinical use
VoriconazoleInhibits lanosterol 14α-demethylaseBroad-spectrum activity against mold and yeast

Uniqueness of Olorofim: Unlike the echinocandins listed above, which target cell wall synthesis directly through β-1,3-D-glucan inhibition, Olorofim specifically disrupts nucleic acid synthesis by inhibiting DHODH. This distinct mechanism allows it to effectively combat azole-resistant strains of fungi .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

498.21795229 g/mol

Monoisotopic Mass

498.21795229 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T34SH2H9HI

Wikipedia

F-901318

Dates

Modify: 2024-02-18
1: Oliver JD, Sibley GE, Beckmann N, Dobb KS, Slater MJ, McEntee L, du Pré S, Livermore J, Bromley MJ, Wiederhold NP, Hope WW, Kennedy AJ, Law D, Birch M. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. Proc Natl Acad Sci U S A. 2016 Oct 25. pii: 201608304. [Epub ahead of print] PubMed PMID: 27791100; PubMed Central PMCID: PMC5111691.
2: Seyedmousavi S, Rafati H, Ilkit M, Tolooe A, Hedayati MT, Verweij P. Systemic Antifungal Agents: Current Status and Projected Future Developments. Methods Mol Biol. 2017;1508:107-139. PubMed PMID: 27837500.
3: Osherov N, Kontoyiannis DP. The anti-Aspergillus drug pipeline: Is the glass half full or empty? Med Mycol. 2017 Jan 1;55(1):118-124. PubMed PMID: 27562862.

Explore Compound Types